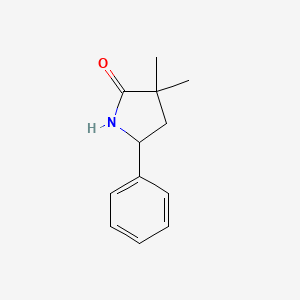

3,3-Dimethyl-5-phenylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3,3-dimethyl-5-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-12(2)8-10(13-11(12)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) |

InChI Key |

CORRYZUEQHUCBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(NC1=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

-

Ring Opening : Nickel perchlorate catalyzes the nucleophilic attack of aniline derivatives at the cyclopropane’s electrophilic carbon, yielding γ-amino esters. The reaction proceeds via an S_N2-like mechanism, preserving stereochemistry at the chiral center.

-

Lactamization : In situ cyclization of the γ-amino ester occurs under acidic conditions (e.g., acetic acid in toluene at reflux), forming the pyrrolidinone ring.

-

Dealkoxycarbonylation : Alkaline saponification (NaOH/EtOH) followed by thermolysis removes the ester groups, leaving the 3,3-dimethyl substituents.

| Cyclopropane Substrate | Amine | Catalyst | Yield (%) |

|---|---|---|---|

| Dimethyl 2-phenyl-3,3-dimethylcyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O | 47 |

| Dimethyl 2-(p-tolyl)-3,3-dimethylcyclopropane-1,1-dicarboxylate | 2-Fluoroaniline | Ni(ClO₄)₂·6H₂O | 79 |

This method’s scalability was demonstrated in a gram-scale synthesis, achieving a 79% yield with minimal chromatographic purification. Challenges include the limited availability of substituted cyclopropanes and the need for precise control over reaction conditions to prevent side reactions.

Cyclization of γ-Amino Esters

γ-Amino esters serve as direct precursors to pyrrolidin-2-ones via intramolecular lactamization. For 3,3-dimethyl-5-phenylpyrrolidin-2-one, the γ-amino ester intermediate is synthesized through a Michael addition between a β-keto ester and a benzylamine derivative.

Synthetic Protocol

-

Michael Addition : Reacting methyl 3-oxo-3-phenylpropanoate with 2-methylpropane-1,2-diamine in THF at 0°C forms the γ-amino ester.

-

Cyclization : Treating the intermediate with p-toluenesulfonic acid (PTSA) in refluxing toluene induces lactamization, yielding the pyrrolidinone core.

Key Advantages :

-

High functional group tolerance.

-

Avoids the use of transition-metal catalysts.

Limitations :

-

Requires stoichiometric amounts of acid.

-

Moderate yields (50–65%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A one-pot protocol for 3,3-dimethyl-5-phenylpyrrolidin-2-one involves:

-

Condensation : Mixing levulinic acid with N-methylaniline under microwave irradiation (100°C, 150 W) forms a Schiff base.

-

Cyclization : Subsequent heating (180°C, 200 W) promotes intramolecular amidation, yielding the pyrrolidinone.

| Condition | Time (min) | Yield (%) |

|---|---|---|

| Conventional Heating | 360 | 45 |

| Microwave | 30 | 78 |

This method reduces reaction time by 90% and is ideal for high-throughput synthesis.

Post-Synthetic Modifications

Dealkoxycarbonylation Strategies

-

Krapcho Reaction : Treating 3-ethoxycarbonyl-pyrrolidin-2-one with NaCl in wet DMSO under microwave irradiation (160°C, 1 h) removes the ester group, affording the 3,3-dimethyl derivative in 70% yield.

-

Thermal Decarboxylation : Heating the sodium salt of the hydrolyzed ester at 200°C under vacuum eliminates CO₂, yielding the target compound.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Steps | Scalability | Cost |

|---|---|---|---|---|

| DA Cyclopropane Ring Opening | 47–79 | 3 | High | $$ |

| γ-Amino Ester Cyclization | 50–65 | 2 | Moderate | $ |

| Microwave-Assisted | 78 | 2 | High | $$ |

Key Findings :

-

The DA cyclopropane route offers the highest yields but requires specialized starting materials.

-

Microwave-assisted synthesis balances efficiency and cost, making it preferable for lab-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can lead to a variety of phenyl-substituted products.

Scientific Research Applications

3,3-Dimethyl-5-phenylpyrrolidin-2-one has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,3-Dimethyl-5-phenylpyrrolidin-2-one with analogous pyrrolidinones, focusing on substituent effects, spectral data, and molecular properties:

Key Structural and Functional Differences

- Substituent Position : Compounds 7 and 8 () differ in dimethyl substitution (3,3 vs. 4,4), leading to distinct NMR shifts (e.g., δ 1.13 vs. 0.58 for methyl groups) and steric effects. The 3,3-dimethyl configuration in the target compound likely reduces ring flexibility compared to 4,4-dimethyl analogs .

- Bulky Substituents : The trityloxy group in 3 () offers steric protection but complicates synthetic scalability, contrasting with the target compound’s simpler phenyl and methyl groups .

Physical and Spectral Properties

- Molecular Weight : The target compound (189.26 g/mol) is lighter than trityloxy-substituted analogs (357.44 g/mol) but heavier than simpler derivatives like 5-methyl-2-pyrrolidone (99.13 g/mol) .

- Spectral Trends: Methyl groups in pyrrolidinones produce distinct singlet peaks in $^{1}\text{H NMR}$ (e.g., δ 1.13–1.28 in 7 and 8), while aromatic protons (e.g., 7.10–7.32 ppm in 7) confirm phenyl integration .

Q & A

Basic: What are the common synthetic routes for 3,3-Dimethyl-5-phenylpyrrolidin-2-one, and how are reaction conditions optimized?

Answer:

Synthesis typically involves multi-step pathways, such as cyclization of substituted γ-lactam precursors or condensation reactions with ketones. For example, a cyclocondensation approach using 3,3-dimethylpyrrolidine intermediates and phenylacetyl derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) is frequently employed . Reaction optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing 3,3-Dimethyl-5-phenylpyrrolidin-2-one?

Answer:

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., phenyl group at C5, methyl groups at C3).

- HPLC-MS : Validates purity (>98%) and molecular weight (MW: 229.3 g/mol).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How does stereochemistry influence the biological activity of pyrrolidin-2-one derivatives?

Answer:

Stereochemical variations (e.g., R/S configurations at C3 or C5) alter binding affinity to targets like enzymes or receptors. For example, (3R,5S)-configured analogs show enhanced inhibition of cyclooxygenase-2 (COX-2) due to optimal spatial alignment with the hydrophobic pocket of the active site . Computational docking studies (e.g., using MOE software) can predict these interactions by analyzing van der Waals and hydrogen-bonding patterns .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Strategies include:

- Comparative metabolite profiling : LC-MS/MS identifies degradation products or active metabolites .

- Bioavailability studies : Measuring plasma concentrations in animal models to assess absorption barriers.

- Target validation : CRISPR-mediated gene knockout in cell lines confirms mechanism specificity .

Advanced: What computational tools are recommended for predicting the reactivity of 3,3-Dimethyl-5-phenylpyrrolidin-2-one in novel reactions?

Answer:

Density functional theory (DFT) calculations (e.g., Gaussian09) model reaction pathways, such as nucleophilic attack at the lactam carbonyl. Key parameters include:

- Activation energy barriers : Predict feasibility of ring-opening or substitution reactions.

- Electrostatic potential maps : Identify electrophilic hotspots (e.g., C2 carbonyl) .

Experimental validation via kinetic studies (e.g., monitoring by FT-IR) is essential to confirm computational predictions .

Advanced: How can structural modifications improve the pharmacokinetic profile of this compound for CNS applications?

Answer:

To enhance blood-brain barrier (BBB) penetration:

- LogP optimization : Introducing lipophilic groups (e.g., trifluoromethyl) increases logP from 1.8 to 2.5, improving passive diffusion.

- P-glycoprotein evasion : Reducing hydrogen-bond donors (e.g., replacing -NH2 with -CH3) minimizes efflux pump recognition .

In vivo PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled derivatives) quantifies brain uptake .

Advanced: What strategies address inconsistent cytotoxicity data across cancer cell lines?

Answer:

Variability may stem from differential expression of target proteins (e.g., EGFR, mTOR). Solutions include:

- Proteomic profiling : Western blotting or ELISA to correlate cytotoxicity with target protein levels.

- Combination therapy screens : Testing synergy with standard chemotherapeutics (e.g., cisplatin) .

- 3D tumor spheroid models : Better replicate in vivo tumor heterogeneity than monolayer cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.